molecular formula C14H16O4 B101622 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione CAS No. 16709-50-5

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione

Cat. No.: B101622
CAS No.: 16709-50-5
M. Wt: 248.27 g/mol
InChI Key: DGMTZMCDDBNVPU-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione is a complex organic compound with the molecular formula C14H16O4 It is known for its unique structure, which includes a dioxacyclododecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-benzenedicarboxylic acid with 1,6-hexanediol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dicarboxylic acids, alcohol derivatives, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved include oxidative stress response and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione stands out due to its distinctive dioxacyclododecin ring system, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMTZMCDDBNVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066104
Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16709-50-5
Record name 3,4,5,6,7,8-Hexahydro-2,9-benzodioxacyclododecin-1,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16709-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6,7,8-hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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